N-(benzylsulfonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzylsulfonyl)azetidine-3-carboxamide is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylsulfonyl)azetidine-3-carboxamide typically involves the reaction of azetidine derivatives with benzylsulfonyl chloride under basic conditions. One common method includes the use of triethylamine (Et3N) as a base in an acetonitrile/methanol solvent system at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the sulfonyl chloride, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(benzylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzylsulfonyl)azetidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(benzylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(methanesulfonyl)azetidine: Another sulfonyl azetidine derivative with similar reactivity but different substituents.
Azetidine-2-carboxamide: A related compound with a different substitution pattern on the azetidine ring.
Uniqueness
N-(benzylsulfonyl)azetidine-3-carboxamide is unique due to its benzylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required, such as in medicinal chemistry and materials science .
Properties
CAS No. |
919354-66-8 |
---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
N-benzylsulfonylazetidine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O3S/c14-11(10-6-12-7-10)13-17(15,16)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
InChI Key |
QCRWGNUFAAJMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.